molecular formula C7H5F2N3O3 B1444448 4-Amino-2,3-difluoro-5-nitrobenzamide CAS No. 917980-11-1

4-Amino-2,3-difluoro-5-nitrobenzamide

Cat. No. B1444448
Key on ui cas rn: 917980-11-1
M. Wt: 217.13 g/mol
InChI Key: WGCFNXVWHYDULR-UHFFFAOYSA-N
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Patent
US08183385B2

Procedure details

A mixture of 4-amino-2,3-difluoro-5-nitrobenzoic acid methyl ester (150 g, 0.646 mol) in 14 M NH4OH (1 L, 14 mol, ˜7 vol) was stirred at room temperature. After 8 days HPLC analysis showed the reaction was almost complete. The solid product was filtered off, washed with water (2×200 mL), and then dried at 50° C. in a vacuum oven to provide 4-amino-2,3-difluoro-5-nitrobenzamide (118.7 g, 85% yield) as a yellow powder. HPLC 93.3a %. 1H NMR (400 MHz, DMSO-d6) δ7.65 (2H, br s, NH2), 7.83 (2H, br s, NH2), 8.30 (1H, apparent dd, J 1.5, 7.2, Ar—H). 19F NMR (376 MHz, DMSO-d6) δ −130, −154. 13C (100 MHz, DMSO-d6) δ 110.7 (C, d, J 12), 123.8 (CH, s), 128.1 (C, s), 139.5 (C, dd, J 14, 4), 139.6 (CF, dd, J 243, 17), 151.7 (CF, dd, J 257, 11), 163.4 (C, s). IR νmax/cm−1 3496, 3419, 3385, 3179, 1653, 1279, 1240. MS APCI (−) 216 (M−1) detected.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([NH2:13])=[C:6]([F:14])[C:5]=1[F:15].[NH4+:17].[OH-]>>[NH2:13][C:7]1[C:8]([N+:10]([O-:12])=[O:11])=[CH:9][C:4]([C:3]([NH2:17])=[O:2])=[C:5]([F:15])[C:6]=1[F:14] |f:1.2|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
COC(C1=C(C(=C(C(=C1)[N+](=O)[O-])N)F)F)=O
Name
Quantity
1 L
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid product was filtered off
WASH
Type
WASH
Details
washed with water (2×200 mL)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in a vacuum oven

Outcomes

Product
Details
Reaction Time
8 d
Name
Type
product
Smiles
NC1=C(C(=C(C(=O)N)C=C1[N+](=O)[O-])F)F
Measurements
Type Value Analysis
AMOUNT: MASS 118.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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